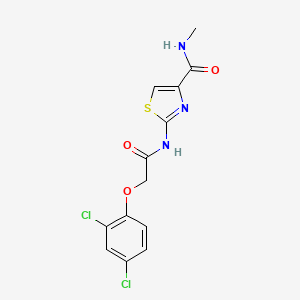

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide” is a chemical compound with the molecular formula C8H7Cl2NO2 . It has been described as pale yellow crystals .

Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The synthesis process involved the use of amines and isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound includes various functional groups such as amide and ether groups. The compound has a dichlorophenoxy group attached to an acetamido group, which is further attached to a methylthiazole group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.05 g/mol . It has been described as pale yellow crystals with a melting point of 195–197 °C . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge have also been reported .Scientific Research Applications

- Molecular Docking Studies : To assess their potential as anti-inflammatory agents, molecular docking studies were conducted with COX-2. The synthesized compounds effectively interacted with the active site of COX-2, surpassing 2-(2,4-dichlorophenoxy)acetic acid in terms of binding strength .

- Significance : The development of 2,4-D-resistant crops has been registered by the US-EPA. Understanding the molecular interactions of derivatives like 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide can aid in addressing herbicide resistance .

- Research : Investigating degradation pathways and advanced oxidation processes (AOPs) for 2,4-D removal can contribute to environmental cleanup efforts. AOPs include techniques like photocatalysis and electrocatalysis .

Anti-Inflammatory Activity

Herbicide Resistance Research

Environmental Remediation

Future Directions

Mechanism of Action

Target of Action

The compound, also known as 2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-1,3-thiazole-4-carboxamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that regulate various aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of 2,4-D, which include proteins involved in cell wall plasticity, protein production, and ethylene production .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, 2,4-D, the parent compound, is known to cause uncontrolled growth in most broadleaf weeds by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . It’s plausible that 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell growth and development, given its similarity to 2,4-D. This could include pathways related to cell wall synthesis, protein production, and ethylene biosynthesis . The downstream effects of these changes could include uncontrolled cell growth and potentially cell death, particularly in susceptible organisms.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include changes in cell wall plasticity, alterations in protein production, and increased ethylene production . These changes can lead to uncontrolled cell growth and potentially cell death in susceptible organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of 2,4-D has been associated with severe water contamination . Moreover, the degradation of 2,4-D is highly efficient in certain environmental conditions, such as ozonation . Therefore, the action of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide might also be influenced by similar environmental factors.

properties

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGPNFSVQKKXGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)

![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)

![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)